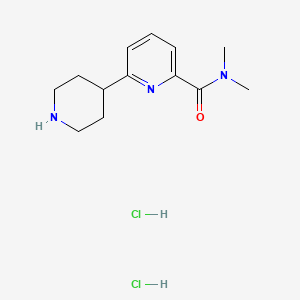

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10;;/h3-5,10,14H,6-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIVWJHKINNLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

化学反应分析

Types of Reactions

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

科学研究应用

Pharmaceutical Applications

-

Neuropharmacology :

- This compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may modulate neurotransmitter systems effectively. For instance, research indicates that piperidine derivatives can influence dopamine and serotonin receptors, which are crucial in managing conditions like schizophrenia and depression .

- Antipsychotic Activity :

- Inhibitors of Ion Channels :

Research Applications

-

Biological Assays :

- The compound is frequently utilized in biological assays to evaluate its pharmacological properties and mechanisms of action. It serves as a standard reference compound in various studies aimed at understanding piperidine derivatives' biological activities.

- Synthesis of Novel Compounds :

Case Study 1: Antipsychotic Development

A study published by Beller et al. demonstrated the synthesis of novel piperidine derivatives based on this compound, showing promising results in animal models for antipsychotic efficacy. The derivatives exhibited improved binding affinity for dopamine receptors compared to existing medications .

Case Study 2: Pain Management

Research conducted by Li et al. explored the compound's effectiveness as a Na_v 1.8 inhibitor, revealing that modifications to the piperidine structure significantly enhanced analgesic properties in preclinical trials. These findings suggest potential applications in developing new pain relief medications .

作用机制

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Functional Group Variants

QY-1631: N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine Dihydrochloride

- Structure : Piperidin-4-yl group at the 4-position of pyridine; dimethyl amine substituent at the 2-position.

- Key Differences: The piperidinyl group’s position (4 vs. 6 on pyridine) alters steric and electronic interactions. Amine substituent (vs.

QY-9863: N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine Dihydrochloride

- Structure : Piperidin-4-yl group at the 6-position; dimethyl amine at the 3-position.

- Key Differences :

N,N-Dimethyl-m-phenylenediamine Dihydrochloride

Functional Group Comparisons

Carboxamide vs. Amine Derivatives

- Carboxamide Group (Target Compound) :

- Enhances hydrogen-bonding capacity and metabolic stability.

- Common in pharmaceuticals for improved target affinity (e.g., kinase inhibitors).

- More susceptible to oxidative metabolism .

Dihydrochloride Salts vs. Other Salt Forms

- Target Compound and Analogs : Dihydrochloride salts improve aqueous solubility, critical for in vitro assays.

- Triethylenetetramine Dihydrochloride: A non-pyridine example; used as a copper-chelating drug (trientine) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₂H₁₉Cl₂N₃O | 292.204 | Carboxamide, Piperidine |

| QY-1631 | C₁₂H₁₉Cl₂N₃ | 280.21 | Amine, Piperidine |

| N,N-Dimethyl-m-phenylenediamine Dihydrochloride | C₈H₁₄Cl₂N₂ | 209.12 | Benzene, Amine |

| Triethylenetetramine Dihydrochloride | C₆H₁₈Cl₂N₄ | 219.14 | Aliphatic Amine |

- Solubility: The target compound’s carboxamide and dihydrochloride salt likely confer higher water solubility than non-ionic analogs.

- Stability : Piperidine and pyridine rings enhance rigidity compared to aliphatic amines like triethylenetetramine .

生物活性

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with significant biological activity, particularly in the realms of cancer therapy and neurological disorders. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 306.23 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various biochemical applications.

This compound interacts with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). This interaction modulates neurotransmitter release and influences cellular signaling pathways, leading to various biological effects such as apoptosis and cell proliferation modulation.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, studies have shown its ability to inhibit cell growth in ovarian and breast cancer models, suggesting its potential as a chemotherapeutic agent .

2. Neurological Effects

The compound's interaction with nAChRs suggests potential applications in treating neurological disorders. By modulating neurotransmitter activity, it may have implications for conditions such as Alzheimer's disease or schizophrenia.

3. Enzymatic Inhibition

this compound has been identified as an inhibitor in various enzymatic reactions. Its structural features allow it to bind selectively to enzymes involved in critical metabolic pathways, which can be leveraged for drug design.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Dimethylaminopyridine | Contains a dimethylamino group on pyridine | 0.59 |

| N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine | Similar piperidine structure but with an ether linkage | 0.57 |

| 3-(Piperidin-2-yl)pyridine hydrochloride | Contains piperidine and pyridine; potential bioactivity | 0.55 |

This comparative analysis illustrates the versatility of piperidine and pyridine derivatives in medicinal chemistry and underscores the unique attributes of this compound that may enhance its therapeutic potential compared to others.

Case Studies

Case Study 1: Antitumor Activity

In a study by Kalai et al., derivatives of piperidin compounds were synthesized and tested for their cytotoxicity against ovarian cancer cell lines. The results indicated moderate cytotoxicity, supporting the hypothesis that compounds like this compound could serve as viable candidates for further development in cancer therapy .

Case Study 2: Neurological Applications

Another investigation explored the effects of similar compounds on neurotransmitter release in neuronal cultures. The findings suggested that these compounds could enhance synaptic transmission, providing a basis for their use in treating neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Compare retention times against known standards.

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can validate molecular weight and detect impurities .

- Elemental Analysis : Confirm stoichiometry of dihydrochloride salt via carbon, hydrogen, nitrogen (CHN) analysis.

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer :

- Hygroscopicity : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, as dihydrochloride salts are often hygroscopic .

- Temperature : Store at –20°C for long-term stability; aliquot working solutions to avoid freeze-thaw cycles.

- Light Sensitivity : Protect from light by using amber vials, as aromatic amines and pyridine derivatives may degrade under UV exposure .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodological Answer :

- Aqueous Buffers : Solubilize in phosphate-buffered saline (PBS) or HEPES (pH 7.4) for biological assays. Pre-warm to 37°C if precipitation occurs.

- Organic Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10–50 mM), but ensure final DMSO concentration ≤1% to avoid cellular toxicity .

- Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry before assay setup.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with neurotransmitter receptors (e.g., dopamine or serotonin receptors)?

- Methodological Answer :

- Radioligand Binding Assays : Use - or -labeled ligands (e.g., spiperone for dopamine D2 receptors) in competitive binding studies. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

- Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors. Normalize data to positive controls (e.g., quinpirole for D2 receptors).

- Structural Modeling : Perform molecular docking using software like AutoDock Vina to predict binding poses within receptor active sites .

Q. What strategies resolve discrepancies between in vitro cytotoxicity and in vivo safety profiles for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS. Compare with in vitro IC values to assess bioavailability .

- Toxicity Screens : Conduct Ames tests for mutagenicity and hERG channel assays for cardiotoxicity. Use zebrafish or rodent models for in vivo validation .

- Data Normalization : Adjust in vitro cytotoxicity thresholds using physiologically based pharmacokinetic (PBPK) modeling to account for protein binding and tissue penetration .

Q. How can researchers optimize synthetic routes to improve yield and scalability of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Break down the molecule into pyridine and piperidine precursors. Prioritize amide coupling (e.g., EDC/HOBt) and reductive amination steps .

- Catalysis : Screen palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization).

- Process Chemistry : Replace hazardous solvents (e.g., dichloromethane) with green alternatives (cyclopentyl methyl ether) and optimize reaction temperatures via Design of Experiments (DoE) .

Q. What experimental approaches validate the compound’s antimicrobial efficacy against gram-negative pathogens (e.g., Pseudomonas aeruginosa)?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution per CLSI guidelines. Include octenidine dihydrochloride (MIC ~0.5–2 µg/mL) as a positive control for gram-negative activity .

- Biofilm Disruption : Quantify biofilm biomass via crystal violet staining after 24-hour exposure. Use confocal microscopy with LIVE/DEAD BacLight staining for viability assessment .

- Resistance Studies : Serial passage the compound at sub-MIC concentrations for 30 generations; monitor MIC shifts to assess resistance potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。